Cas no 334871-10-2 ((2S,3R)-3-Amino-2-hydroxyheptanoic acid)

(2S,3R)-3-Amino-2-hydroxyheptanoic acid is a chiral non-proteinogenic amino acid characterized by its stereospecific (2S,3R) configuration. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and bioactive molecules. The presence of both amino and hydroxyl functional groups at adjacent stereocenters enables its use in asymmetric synthesis and as a building block for complex molecular architectures. Its structural features contribute to enhanced binding specificity in drug design applications. The well-defined stereochemistry ensures reproducibility in synthetic pathways, making it a reliable choice for researchers requiring high-purity chiral precursors. The compound's stability under standard laboratory conditions further supports its utility in multistep synthetic procedures.
(2S,3R)-3-Amino-2-hydroxyheptanoic acid structure
334871-10-2 structure
Product Name:(2S,3R)-3-Amino-2-hydroxyheptanoic acid
CAS No:334871-10-2
MF:C7H15NO3
MW:161.198902368546
CID:67721
PubChem ID:10397100
Update Time:2025-05-20

(2S,3R)-3-Amino-2-hydroxyheptanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,3R)-3-Amino-2-hydroxyheptanoic acid
    • heptanoic acid, 3-amino-2-hydroxy-, (2S,3R)-
    • DTXSID40439173
    • AKOS006290246
    • 334871-10-2
    • Q27457272
    • AMINO-HYDROXYHEPTANOIC ACID
    • Inchi: 1S/C7H15NO3/c1-2-3-4-5(8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)/t5-,6+/m1/s1
    • InChI Key: OLXJKXTUQZYCKF-RITPCOANSA-N
    • SMILES: O[C@H](C(=O)O)[C@@H](CCCC)N

Computed Properties

  • Exact Mass: 161.10525
  • Monoisotopic Mass: 161.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.2
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • PSA: 83.55

(2S,3R)-3-Amino-2-hydroxyheptanoic acid Pricemore >>

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Additional information on (2S,3R)-3-Amino-2-hydroxyheptanoic acid

Introduction to (2S,3R)-3-Amino-2-hydroxyheptanoic Acid (CAS No. 334871-10-2)

(2S,3R)-3-Amino-2-hydroxyheptanoic acid, identified by its CAS number 334871-10-2, is a chiral amino acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, with its specific stereochemical configuration, exhibits unique biochemical properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and enzyme inhibitors.

The molecular structure of (2S,3R)-3-Amino-2-hydroxyheptanoic acid consists of a seven-carbon chain with an amine group at the third carbon and a hydroxyl group at the second carbon. The (2S,3R) configuration is critical, as it determines the compound's interaction with biological targets and its overall pharmacological profile. This stereochemistry is often a key factor in the efficacy and selectivity of drug candidates, making (2S,3R)-3-Amino-2-hydroxyheptanoic acid a promising molecule for further investigation.

In recent years, there has been growing interest in the use of chiral amino acids as building blocks for drug design. The ability to fine-tune the stereochemistry of a molecule can lead to improved pharmacokinetic properties, reduced side effects, and enhanced therapeutic outcomes. (2S,3R)-3-Amino-2-hydroxyheptanoic acid is no exception, and its unique structural features have made it a subject of extensive research in academic and industrial settings.

One of the most compelling aspects of (2S,3R)-3-Amino-2-hydroxyheptanoic acid is its potential as an intermediate in the synthesis of more complex peptides and proteins. Its incorporation into larger molecules can help achieve specific biological activities without compromising stability or solubility. This has significant implications for the development of biologics and peptidomimetics, which are increasingly important in modern medicine.

Recent studies have explored the role of (2S,3R)-3-Amino-2-hydroxyheptanoic acid in modulating enzymatic pathways relevant to metabolic disorders and inflammation. For instance, researchers have investigated its potential as an inhibitor of certain kinases and proteases that are implicated in diseases such as cancer and autoimmune conditions. The precise stereochemistry of this compound allows for selective binding to target enzymes, thereby minimizing off-target effects.

The synthesis of (2S,3R)-3-Amino-2-hydroxyheptanoic acid presents both challenges and opportunities for chemists. Traditional synthetic routes often require multiple steps and careful control of reaction conditions to achieve high enantiomeric purity. However, advances in asymmetric synthesis techniques have made it possible to produce this compound more efficiently and on larger scales. These advancements are crucial for translating laboratory discoveries into viable pharmaceuticals.

In addition to its therapeutic potential, (2S,3R)-3-Amino-2-hydroxyheptanoic acid has applications in material science and biotechnology. Its ability to form stable complexes with other biomolecules makes it useful for developing novel materials with tailored properties. For example, it has been explored as a component in hydrogels and scaffolds designed for tissue engineering applications.

The future prospects for (2S,3R)-3-Amino-2-hydroxyheptanoic acid are bright, with ongoing research focusing on expanding its utility across multiple domains. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in addressing complex diseases and improving quality of life. The combination of its unique chemical properties and broad applicability positions it as a cornerstone molecule in modern chemical biology.

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